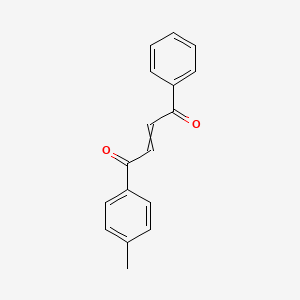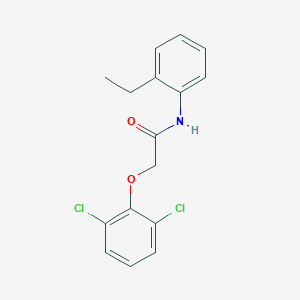
Naphthalene-2-sulfinic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalene-2-sulfinic acid is an organic compound with the molecular formula C10H8O2S. It is a derivative of naphthalene, characterized by the presence of a sulfinic acid group at the second position of the naphthalene ring. This compound is known for its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Naphthalene-2-sulfinic acid can be synthesized through the sulfonation of naphthalene followed by reduction. The process typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to produce naphthalene-2-sulfonic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Concentration: Solutions containing naphthalene sulfonic acids are concentrated under reduced pressure.
Heating: The concentrated solutions are heated to facilitate the conversion to this compound.
Analyse Des Réactions Chimiques
Types of Reactions: Naphthalene-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2-sulfonic acid.
Reduction: It can be reduced further to form naphthalene.
Substitution: It can participate in substitution reactions where the sulfinic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Zinc dust, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Oxidation: Naphthalene-2-sulfonic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives.
Applications De Recherche Scientifique
Naphthalene-2-sulfinic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of surfactants, detergents, and other industrial chemicals
Mécanisme D'action
The mechanism of action of naphthalene-2-sulfinic acid involves its ability to act as a reducing agent and participate in redox reactions. It targets various molecular pathways, including:
Enzyme Inhibition: It can inhibit certain enzymes by interacting with their active sites.
Redox Reactions: It participates in redox reactions, altering the oxidation state of other molecules.
Comparaison Avec Des Composés Similaires
Naphthalene-2-sulfinic acid can be compared with other similar compounds such as:
Naphthalene-2-sulfonic acid: Both compounds are derivatives of naphthalene, but naphthalene-2-sulfonic acid has a sulfonic acid group instead of a sulfinic acid group.
Naphthalene-1-sulfinic acid: Similar in structure but with the sulfinic acid group at the first position.
Naphthalene-1-sulfonic acid: Contains a sulfonic acid group at the first position
This compound is unique due to its specific reactivity and applications in various fields, making it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
613-49-0 |
|---|---|
Formule moléculaire |
C10H8O2S |
Poids moléculaire |
192.24 g/mol |
Nom IUPAC |
naphthalene-2-sulfinic acid |
InChI |
InChI=1S/C10H8O2S/c11-13(12)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,11,12) |
Clé InChI |
LTSBKUWFXANFCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N~1~-[2-(4-methoxyphenyl)-4-quinolinyl]-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine hydrobromide](/img/structure/B11945553.png)









